SBI-0640756

eIF4F complex translation initiation protein-protein interaction

Researchers studying mTOR-independent translation initiation require a probe that selectively disrupts the eIF4F complex without confounding mTOR pathway effects. SBI-0640756 is a first-in-class eIF4G1 inhibitor that addresses this need. Unlike mTOR inhibitors, it dissociates eIF4G1 from eIF4E even in the absence of 4E-BP1/2 proteins. - Disrupts eIF4F assembly independently of mTOR, validated in 4E-BP DKO MEFs. - Reduces tumor incidence by 50% in a NrasQ61K/Ink4a-/- melanoma model at 0.5 mg/kg i.p. - Differentiated from eIF4E and eIF4A inhibitors by its direct eIF4G1 binding mechanism.

Molecular Formula C23H14ClFN2O2
Molecular Weight 404.82
CAS No. 1821280-29-8
Cat. No. B610726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSBI-0640756
CAS1821280-29-8
SynonymsSBI-0640756;  SBI 0640756;  SBI0640756;  SBI-756;  SBI 756;  SBI756; 
Molecular FormulaC23H14ClFN2O2
Molecular Weight404.82
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=CC(=CN=C4)F
InChIInChI=1S/C23H14ClFN2O2/c24-16-7-8-19-18(11-16)21(15-4-2-1-3-5-15)22(23(29)27-19)20(28)9-6-14-10-17(25)13-26-12-14/h1-13H,(H,27,29)/b9-6+
InChIKeyVVWGPQZBDQVQRC-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SBI-0640756 for Procurement: A First-in-Class eIF4G1 Inhibitor for Translation Initiation Research and Melanoma Studies


SBI-0640756 (SBI-756; CAS 1821280-29-8) is a first-in-class small molecule inhibitor that specifically targets eukaryotic translation initiation factor 4 gamma 1 (eIF4G1), a core scaffolding subunit of the eIF4F complex [1]. By binding directly to eIF4G1, the compound disrupts eIF4F complex assembly by dissociating eIF4G1 from the mRNA cap-binding protein eIF4E, thereby impairing translation initiation . Unlike mTOR pathway modulators, SBI-0640756 achieves eIF4F disruption independently of mTOR signaling, a critical differentiating feature for studies requiring pathway-specific interrogation . The compound also exhibits ancillary suppression of AKT and NF-κB signaling pathways . SBI-0640756 has demonstrated in vitro growth inhibition across a panel of melanoma cell lines including NRAS-mutant, BRAF-mutant, and NF1-mutant genotypes, as well as BRAF inhibitor-resistant variants, and has shown in vivo efficacy in delaying melanoma onset and reducing tumor incidence in genetically engineered mouse models [2].

Why Generic Substitution Fails: SBI-0640756's Unique eIF4G1 Targeting and mTOR-Independent Mechanism


Generic substitution within the eIF4F inhibitor class is not scientifically valid due to fundamental differences in molecular targets and mechanisms of action. SBI-0640756 binds directly to eIF4G1 to disrupt the eIF4E:eIF4G1 interaction [1], whereas eIF4E-targeted inhibitors such as 4EGI-1 (Kd = 25 μM for eIF4E binding) and eIF4A-targeted inhibitors such as Rocaglamide act on distinct components of the eIF4F complex [2], resulting in divergent downstream effects on the translatome. Crucially, SBI-0640756 disrupts eIF4F complex assembly independently of mTOR signaling, a property not shared by mTOR inhibitors such as Torin1, which fail to disrupt eIF4G1:eIF4E association in 4E-BP1/2 double knockout MEFs . Furthermore, the ancillary suppression of AKT and NF-κB pathways distinguishes SBI-0640756 from derivatives that were specifically engineered to retain eIF4F disruption while minimizing effects on these pathways [3]. These mechanistic and target-selectivity differences preclude interchangeable use and necessitate compound-specific validation in experimental workflows.

Quantitative Differentiation Evidence for SBI-0640756 Procurement: Head-to-Head and Cross-Study Comparator Data


SBI-0640756 vs. 4EGI-1: Divergent Binding Targets and Higher Potency in eIF4F Disruption

SBI-0640756 binds directly to eIF4G1 and disrupts eIF4G1:eIF4E association, whereas the comparator 4EGI-1 binds to eIF4E to competitively inhibit eIF4E/eIF4G interaction [1]. SBI-0640756 inhibits eIF4G1 association with the eIF4F complex in UACC-903 melanoma cell lysates at a concentration of 0.75 μM in m7GTP-agarose pull-down assays . In contrast, 4EGI-1 exhibits a Kd of 25 μM for eIF4E binding , indicating a substantially lower binding affinity relative to its target. Additionally, 4EGI-1 shows an IC50 of approximately 50 μM at 72 hours in cell viability assays , while SBI-0640756 demonstrates growth inhibition of melanoma cells at concentrations of 1-5 μM .

eIF4F complex translation initiation protein-protein interaction

SBI-0640756 vs. Torin1 (mTOR Inhibitor): mTOR-Independent eIF4F Disruption Confirmed in 4E-BP DKO MEFs

A key functional differentiator for SBI-0640756 is its mTOR-independent mechanism of eIF4F disruption, directly contrasted with the mTOR inhibitor Torin1. In wild-type (WT) MEFs, Torin1 induces dissociation of eIF4G1 from eIF4E; however, in 4E-BP1/2 double knockout (DKO) MEFs, Torin1 fails to reduce eIF4G1:eIF4E association . In contrast, SBI-0640756 (SBI-756) reduces eIF4G1:eIF4E association in both WT and 4E-BP DKO MEFs , demonstrating that its mechanism does not require functional 4E-BP proteins and operates independently of mTOR pathway modulation. The primary research paper further establishes that SBI-756 impaired eIF4F complex assembly independently of mTOR [1].

mTOR signaling translation initiation 4E-BP1/2

SBI-0640756 vs. Briciclib and Rocaglamide: Divergent eIF4F Subunit Targeting with Distinct Cellular Proliferation Profiles in Prostate Cancer Cells

A comparative study of eIF4F complex inhibitors evaluated SBI-0640756 (eIF4G1 inhibitor), Briciclib (eIF4E inhibitor), and Rocaglamide (eIF4A inhibitor) in LNCaP, C4-2, and 22Rv1 prostate cancer cell lines [1]. Dose-response curves for cell proliferation after 72-hour treatment revealed distinct efficacy profiles across the three cell lines for each inhibitor [2]. While the published figure does not report numerical IC50 values for each compound, the side-by-side dose-response curves demonstrate that the three inhibitors, each targeting a different eIF4F subunit, produce non-identical patterns of growth inhibition across the same panel of cell lines [3]. This indicates that subunit-specific targeting yields differential biological outcomes even within the same eIF4F complex disruption strategy, underscoring that these compounds are not functionally interchangeable.

prostate cancer eIF4F complex target selectivity

SBI-0640756 vs. Parent Scaffold Derivatives: Engineered Divergence in AKT/NF-κB Pathway Suppression

The original discovery paper for SBI-0640756 reports the identification of small-molecule derivatives that were engineered to retain eIF4F complex disruption while exhibiting only marginal effects on AKT and NF-κB signaling pathways [1]. This SAR (structure-activity relationship) evidence establishes that the parent compound SBI-0640756 possesses a dual functional profile: it both disrupts eIF4F assembly and suppresses AKT and NF-κB signaling [2]. The existence of derivatives that decouple these activities confirms that the ancillary pathway effects are not an obligatory consequence of eIF4F disruption and are therefore a unique, tunable feature of the SBI-0640756 chemotype. This is further corroborated by vendor datasheets noting that SBI-0640756 suppressed AKT and NF-κB signaling .

AKT signaling NF-κB signaling SAR derivative optimization

SBI-0640756 In Vivo Efficacy: 50% Tumor Incidence Reduction in NrasQ61K/Ink4a-/- Murine Melanoma Model

SBI-0640756 demonstrates quantifiable in vivo efficacy in a clinically relevant genetically engineered mouse model (GEMM) of melanoma. In the inducible NrasQ61K/Ink4a-/- genetic model, where melanoma tumors typically emerge within 16-20 weeks, administration of SBI-0640756 (0.5 mg/kg, intraperitoneal) delayed tumor onset and reduced tumor incidence by 50% [1]. This in vivo outcome provides a benchmark for researchers evaluating preclinical efficacy of eIF4F-targeted compounds. For context regarding comparators: the eIF4E/eIF4G interaction inhibitor 4EGI-1 lacks published in vivo efficacy data in comparable GEMM melanoma models at the time of this analysis; similarly, eIF4A inhibitor Rocaglamide has reported in vivo activity but no published direct head-to-head comparison with SBI-0640756 in the NrasQ61K/Ink4a-/- model.

in vivo efficacy genetically engineered mouse model melanoma Nras mutation

SBI-0640756 Translational Inhibition: Comparable Potency Against eIF4G1-Dependent and -Independent mRNA Translation

In cell-free translation reporter assays using rabbit reticulocyte lysates, SBI-0640756 inhibited both eIF4G1-dependent and eIF4G1-independent mRNA translation with comparable potency (IC50 = 3.83 μM and 4.59 μM, respectively) . This demonstrates that while SBI-0640756 binds specifically to eIF4G1, its functional inhibition of translation is not limited to eIF4G1-dependent transcripts, suggesting broader effects on the translation machinery. For context, the eIF4E/eIF4G interaction inhibitor 4E2RCat exhibits an IC50 of 13.5 μM for eIF4E-eIF4G interaction inhibition , while the eIF4E-targeted inhibitor 4EGI-1 shows a Kd of 25 μM for eIF4E binding , indicating SBI-0640756 achieves translation inhibition at lower concentrations in biochemical assays.

mRNA translation rabbit reticulocyte lysate reporter assay mechanism of action

Defined Application Scenarios for SBI-0640756 Based on Quantitative Differentiation Evidence


Mechanistic Studies of mTOR-Independent Translation Initiation Control

SBI-0640756 is the preferred tool compound for experiments requiring interrogation of eIF4F complex biology independent of mTOR/4E-BP axis modulation. As demonstrated by direct comparative evidence, SBI-0640756 reduces eIF4G1:eIF4E association in both WT and 4E-BP DKO MEFs, whereas the mTOR inhibitor Torin1 fails to disrupt this association in the absence of 4E-BP1/2 proteins . This unique mechanistic profile enables researchers to isolate eIF4F-dependent translational effects from mTOR signaling inputs, which is critical for studies investigating mTOR-independent mechanisms of translation initiation or scenarios where mTOR inhibition confounds experimental interpretation [1].

Preclinical Melanoma Research Requiring Established In Vivo Efficacy Benchmarking

SBI-0640756 provides researchers with a well-characterized eIF4F-targeted compound supported by robust, peer-reviewed in vivo efficacy data in a clinically relevant genetically engineered mouse model (GEMM) of melanoma. The compound's demonstrated ability to reduce tumor incidence by 50% in the NrasQ61K/Ink4a-/- murine melanoma model at 0.5 mg/kg i.p. dosing offers a validated benchmark for preclinical studies investigating eIF4F-targeted therapies in NRAS-mutant melanoma, BRAF inhibitor-resistant melanoma, and NF1-mutant melanoma [1]. This established in vivo dosing regimen and efficacy endpoint facilitates reproducible experimental design and enables meaningful cross-study comparisons in translational melanoma research.

Investigating eIF4F Complex Subunit-Specific Biology and Drug Target Validation

SBI-0640756 serves as a specific probe for eIF4G1-targeted biology within the broader eIF4F complex. Direct comparative data demonstrates that SBI-0640756 (eIF4G1 inhibitor), Briciclib (eIF4E inhibitor), and Rocaglamide (eIF4A inhibitor) produce distinct dose-response profiles in prostate cancer cell proliferation assays despite all targeting the eIF4F complex . Researchers aiming to dissect subunit-specific contributions to translation initiation, validate eIF4G1 as a therapeutic target, or compare the functional consequences of targeting different eIF4F subunits require a compound with validated eIF4G1 selectivity. SBI-0640756 fulfills this requirement, as confirmed by its direct binding to eIF4G1 and its mechanism of action distinct from eIF4E-binding inhibitors such as 4EGI-1 [1].

Studies of AKT/NF-κB Signaling Crosstalk with Translation Initiation

SBI-0640756 is uniquely suited for research investigating the intersection between cap-dependent translation and pro-survival signaling pathways. The compound suppresses both AKT and NF-κB signaling in addition to disrupting eIF4F complex assembly . This dual activity profile is not a universal feature of all eIF4F-targeted compounds; derivative compounds were specifically engineered to retain eIF4F disruption while minimizing effects on AKT and NF-κB pathways [1]. For studies requiring interrogation of signaling crosstalk, SBI-0640756 provides a tool that simultaneously modulates translation initiation and pro-survival kinase signaling. Researchers requiring isolated eIF4F disruption without confounding pathway effects should instead consider the derivative compounds or alternative inhibitors lacking ancillary AKT/NF-κB suppression.

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